molecular formula C4H16N2O4S B3343170 Ethyl-ammonium sulfate CAS No. 507-18-6

Ethyl-ammonium sulfate

Cat. No.: B3343170
CAS No.: 507-18-6
M. Wt: 188.25 g/mol
InChI Key: ZGARNLJTTXHQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl-ammonium sulfate is an organic salt composed of ethylamine and sulfuric acid. It is a protic ionic liquid, which means it is an organic salt that exists in a liquid state at temperatures below 100°C due to its unique chemical structure. This compound is known for its hydrogen bonding properties and its role in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl-ammonium sulfate can be synthesized through the reaction of ethylamine with sulfuric acid. The reaction typically involves the following steps:

    Reaction: Ethylamine is reacted with sulfuric acid in a controlled environment.

    Neutralization: The resulting solution is neutralized to form this compound.

    Purification: The compound is purified through crystallization or other suitable methods to obtain the desired purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include additional steps such as solvent extraction and distillation to remove impurities and achieve the desired concentration .

Chemical Reactions Analysis

Types of Reactions: Ethyl-ammonium sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert it into other amine derivatives.

    Substitution: It can undergo substitution reactions where the ethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reactions: These reactions typically involve halogens or other nucleophiles under controlled temperatures and pressures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl sulfate, while reduction can produce ethylamine derivatives .

Scientific Research Applications

Ethyl-ammonium sulfate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a solvent in organic synthesis.

    Biology: It plays a role in the study of biological processes, particularly in the formation of hydrogen bonds and ionic interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used in the production of surfactants, detergents, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl-ammonium sulfate involves its ability to form hydrogen bonds and ionic interactions. These interactions are crucial in various chemical and biological processes. The compound can interact with molecular targets such as proteins and enzymes, influencing their structure and function. The pathways involved include hydrogen bonding networks and ionic interactions that stabilize or destabilize specific molecular structures .

Comparison with Similar Compounds

    Methyl-ammonium sulfate: Similar in structure but with a methyl group instead of an ethyl group.

    Propyl-ammonium sulfate: Contains a propyl group, leading to different physicochemical properties.

    Tetraethylammonium sulfate: A quaternary ammonium compound with four ethyl groups.

Uniqueness: this compound is unique due to its specific hydrogen bonding properties and its role as a protic ionic liquid. Its ability to form stable hydrogen bonds and ionic interactions makes it particularly useful in various scientific and industrial applications .

Properties

IUPAC Name

ethanamine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H7N.H2O4S/c2*1-2-3;1-5(2,3)4/h2*2-3H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGARNLJTTXHQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN.CCN.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964936
Record name Sulfuric acid--ethanamine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507-18-6
Record name Sulfuric acid, di(ethylamine) salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--ethanamine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl-ammonium sulfate
Reactant of Route 2
Ethyl-ammonium sulfate
Reactant of Route 3
Ethyl-ammonium sulfate
Reactant of Route 4
Ethyl-ammonium sulfate
Reactant of Route 5
Ethyl-ammonium sulfate
Reactant of Route 6
Ethyl-ammonium sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.